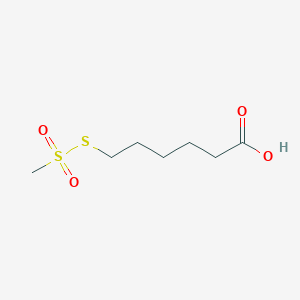

6-((Methylsulfonyl)thio)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylsulfonylsulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S2/c1-13(10,11)12-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELVFSYUZJCULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600503 | |

| Record name | 6-[(Methanesulfonyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76078-72-3 | |

| Record name | 6-[(Methanesulfonyl)sulfanyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-((Methylsulfonyl)thio)hexanoic acid chemical properties

An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organosulfur compound featuring a terminal carboxylic acid and a methanethiosulfonate (-S-SO₂CH₃) functional group. The presence of the carboxylic acid provides a handle for conjugation, while the methanethiosulfonate (MTS) group acts as a highly specific thiol-reactive moiety. MTS reagents are a well-established class of compounds used extensively in protein chemistry and biophysics to study protein structure and function through the specific modification of cysteine residues.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, proposes detailed experimental protocols based on the chemistry of related compounds, and discusses its potential applications in research and development.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Data | Reference(s) |

| CAS Number | 76078-72-3 | [2] |

| Molecular Formula | C₇H₁₄O₄S₂ | [2] |

| Molecular Weight | 226.31 g/mol | [2] |

| IUPAC Name | 6-[(methylsulfonyl)sulfanyl]hexanoic acid | - |

| Synonyms | 6-methylsulfonylsulfanylhexanoic acid | [2] |

| Physical Form | Solid | |

| Storage Conditions | Sealed in a dry place at room temperature | |

| Melting Point | Data Not Available | - |

| Boiling Point | Data Not Available | - |

| Solubility | Data Not Available | - |

Experimental Protocols

While specific published protocols for the synthesis and analysis of this compound are scarce, the following sections provide detailed methodologies based on established chemical principles for thiosulfonates and carboxylic acids.

Proposed Synthesis from 6-Mercaptohexanoic Acid

This protocol describes a two-step synthesis starting from 6-mercaptohexanoic acid, involving the formation of a disulfide followed by oxidative cleavage and reaction with methanesulfinate. A more direct, plausible route involves the reaction of 6-bromohexanoic acid with a methanethiosulfonate salt, but the synthesis of the closely related 5-(methylsulfonylthio)pentanoic acid has been documented, suggesting a reliable synthetic strategy.[3][4]

Step 1: Synthesis of 6,6'-Disulfanediylbis(hexanoic acid)

-

Materials: 6-mercaptohexanoic acid, dimethyl sulfoxide (DMSO), iodine (I₂), sodium thiosulfate, 1 M HCl, ethyl acetate.

-

Procedure:

-

Dissolve 6-mercaptohexanoic acid (1.0 eq) in a minimal amount of DMSO.

-

Slowly add a solution of iodine (0.5 eq) in DMSO to the stirring thiol solution at room temperature. The reaction is typically rapid, indicated by the disappearance of the iodine color.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Acidify the mixture with 1 M HCl and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the disulfide product, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: 6,6'-Disulfanediylbis(hexanoic acid), sodium methanesulfinate (CH₃SO₂Na), acetic acid, water.

-

Procedure:

-

Suspend the disulfide from Step 1 (1.0 eq) and sodium methanesulfinate (2.2 eq) in a mixture of acetic acid and water.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate or dichloromethane (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity and arrangement of protons and carbons.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight ([M-H]⁻ or [M+H]⁺).

-

FT-IR Spectroscopy: To identify characteristic vibrations of the C=O (carboxylic acid, ~1710 cm⁻¹), O-H (broad, ~3000 cm⁻¹), and S=O (sulfonyl, ~1320 and 1130 cm⁻¹) bonds.

Reactivity and Mechanism of Action

The primary utility of this compound in a biological context stems from the reactivity of the MTS group. This functional group is an electrophile that reacts specifically and rapidly with ionized thiol groups (thiolates), such as those from cysteine residues in proteins.[1][5]

The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the thiol-bound sulfur atom of the MTS reagent. This displaces the methanesulfinate anion (CH₃SO₂⁻), a stable leaving group, and forms a new, stable disulfide bond between the cysteine residue and the hexanoic acid moiety.[5] This high specificity allows for the precise chemical modification of proteins at engineered or naturally accessible cysteine sites.[1]

Due to this reactivity, thiosulfonates have been explored for various biological activities, including as antibacterial and anticancer agents, often by targeting essential cysteine residues in microbial or cancer cell proteins.[6][7][8]

Visualizations

The following diagrams illustrate the general workflow for using MTS reagents to probe protein structure and the underlying chemical reaction.

Caption: Experimental workflow for using MTS reagents like this compound to study protein topology.

Caption: Reaction of a protein cysteine residue with this compound to form a mixed disulfide.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ttuhsc.edu [ttuhsc.edu]

- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-((Methylsulfonyl)thio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-((Methylsulfonyl)thio)hexanoic acid, a methanethiosulfonate derivative with potential applications in drug development and biochemical research.[1][2] Due to the limited availability of a direct, published synthesis for this specific compound, this document outlines a rational multi-step approach based on established and reliable organic chemistry transformations. The proposed synthesis begins with the preparation of key intermediates, 6-bromohexanoic acid and 6-mercaptohexanoic acid, followed by the final thiosulfonylation step.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from ε-caprolactone. This pathway involves the formation of 6-bromohexanoic acid, followed by its conversion to 6-mercaptohexanoic acid, which is then reacted with methanesulfonyl chloride to yield the target compound.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

This procedure involves the ring-opening of ε-caprolactone using hydrogen bromide.

Reaction Scheme:

ε-Caprolactone + HBr → 6-Bromohexanoic Acid

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a gas inlet, dissolve ε-caprolactone in a suitable organic solvent such as n-hexane or cyclohexane.

-

Reaction: Bubble dry hydrogen bromide gas through the solution while maintaining the temperature between 30 °C and 40 °C.

-

Stirring: After the addition of hydrogen bromide is complete, continue to stir the reaction mixture at this temperature for approximately 5 hours.

-

Crystallization and Isolation: Cool the reaction mixture to 5-15 °C and stir for an additional 2 hours to induce crystallization of 6-bromohexanoic acid.

-

Filtration: Isolate the solid product by filtration, wash with a cold solvent, and dry to yield 6-bromohexanoic acid as a pale yellow solid.

| Parameter | Value | Reference |

| Starting Material | ε-Caprolactone | [3] |

| Reagent | Dry Hydrogen Bromide Gas | [3] |

| Solvent | n-Hexane or Cyclohexane | [3] |

| Reaction Temperature | 30-40 °C | [3] |

| Reaction Time | 5 hours | [3] |

| Typical Yield | 92-95% | [3] |

| Purity | >99% | [3] |

Step 2: Synthesis of 6-Mercaptohexanoic Acid from 6-Bromohexanoic Acid

This widely used method proceeds through the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the thiol.

Reaction Scheme:

6-Bromohexanoic Acid + Thiourea → Isothiouronium Salt Intermediate Isothiouronium Salt Intermediate + NaOH/H₂O → 6-Mercaptohexanoic Acid

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and thiourea (1.2-1.5 molar equivalents) in 1,4-dioxane or ethanol.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide and heat to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt.

-

Work-up: Cool the mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 4.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-mercaptohexanoic acid. Further purification can be achieved by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 6-Bromohexanoic Acid | [4] |

| Reagents | Thiourea, Sodium Hydroxide | [4] |

| Solvent | 1,4-Dioxane or Ethanol | [4] |

| Reaction Temperature | 80-100 °C | [4] |

| Reaction Time | 6-12 hours (total) | [4] |

| Typical Yield | 60-85% | [4] |

| Typical Purity | >95% | [4] |

Step 3: Synthesis of this compound

This final step involves the reaction of 6-mercaptohexanoic acid with methanesulfonyl chloride in the presence of a base. This is a standard method for the formation of thiosulfonate esters from thiols.

Reaction Scheme:

6-Mercaptohexanoic Acid + CH₃SO₂Cl → this compound

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-mercaptohexanoic acid in a suitable solvent such as dichloromethane or diethyl ether, and cool the mixture in an ice bath.

-

Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.05 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 6-Mercaptohexanoic Acid |

| Reagents | Methanesulfonyl Chloride, Triethylamine or Pyridine |

| Solvent | Dichloromethane or Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Product | This compound |

Workflow for the Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of the target compound.

Concluding Remarks

The synthesis of this compound is achievable through a robust and logical multi-step sequence. The protocols provided are based on well-established chemical reactions and offer a solid foundation for researchers to produce this compound in a laboratory setting. Careful execution of each step, along with appropriate purification techniques, will be crucial in obtaining the final product with high purity. The quantitative data presented in the tables serve as a benchmark for expected yields and reaction parameters.

References

Unraveling the Molecular Behavior of 6-((Methylsulfonyl)thio)hexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-((Methylsulfonyl)thio)hexanoic acid (MSTHA) is a methanethiosulfonate derivative for which the specific mechanism of action is not yet fully elucidated in publicly available research. However, by examining the well-documented reactivity of the methanethiosulfonate functional group, a probable mechanism can be inferred. This technical guide synthesizes the existing knowledge on methanethiosulfonate derivatives to propose a mechanism of action for MSTHA, focusing on its potential interaction with protein thiols and subsequent modulation of cellular pathways. This document is intended to serve as a foundational resource for researchers investigating the biological effects of MSTHA, providing both a theoretical framework and practical experimental guidance.

Introduction to this compound

This compound, with the CAS number 76078-72-3, is a chemical compound characterized by a hexanoic acid backbone and a methylsulfonylthio functional group.[1] While its primary applications have been in chemical synthesis, its structural features, particularly the methanethiosulfonate moiety, suggest a potential for biological activity. This guide will explore the likely mechanism of action of MSTHA based on the known chemistry of related compounds.

It is crucial to distinguish MSTHA from the structurally similar and extensively studied isothiocyanate compounds derived from Wasabi, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and 6-(methylsulfonyl)hexyl isothiocyanate (6-MITC). These isothiocyanates exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, through the modulation of signaling pathways like NF-κB, STAT3, Nrf2, and MAPK.[2][3][4][5] The mechanism of MSTHA is predicted to be distinct and centered on the reactivity of its methylsulfonylthio group.

Proposed Core Mechanism of Action: Thiol Modification

The central hypothesis for the mechanism of action of MSTHA is its ability to react with free thiol groups (sulfhydryl groups, -SH) on proteins, specifically from cysteine residues. This reaction, known as S-thiolation, results in the formation of a mixed disulfide bond between the protein and a methylthio (-SCH3) group, releasing methanesulfinic acid.

This reversible modification of cysteine residues can have profound effects on protein function and cellular signaling. Cysteine thiols are often found in the active sites of enzymes and in domains critical for protein-protein interactions and allosteric regulation.[6]

Potential Cellular Targets and Downstream Effects

Based on studies of other methanethiosulfonate derivatives, the interaction of MSTHA with protein thiols could lead to several downstream biological effects.

Enzyme Inhibition

Many enzymes rely on cysteine residues in their active sites for catalytic activity. The modification of these critical thiols by MSTHA would likely lead to a reversible inhibition of the enzyme. A well-documented example is the reversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by S-methyl methanethiosulfonate (MMTS).[6]

Modulation of Signaling Pathways

Key proteins in cellular signaling cascades, such as kinases, phosphatases, and transcription factors, often have reactive cysteine residues that are sensitive to their redox environment. S-thiolation by MSTHA could alter the activity of these proteins and, consequently, modulate entire signaling pathways. For instance, some methanethiosulfonate derivatives have been shown to act as ligands for the SH2 domain of the STAT3 transcription factor, suggesting a potential role in cancer therapy by inhibiting STAT3 dimerization and activation.[7]

Experimental Protocols for Investigating the Mechanism of Action

Given the lack of specific studies on MSTHA, the following are generalized protocols based on methodologies used for other methanethiosulfonate compounds.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of MSTHA on a purified enzyme with a known cysteine-dependent activity.

Table 1: Experimental Protocol for In Vitro Enzyme Inhibition

| Step | Procedure | Details |

| 1 | Enzyme Preparation | Purify the target enzyme to homogeneity. Ensure the enzyme is in a buffer that maintains its activity and the integrity of its thiol groups. |

| 2 | MSTHA Preparation | Prepare a stock solution of MSTHA in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations. |

| 3 | Incubation | Incubate the enzyme with varying concentrations of MSTHA for a defined period. Include a vehicle control (solvent only). |

| 4 | Activity Assay | Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time using a suitable method (e.g., spectrophotometry, fluorometry). |

| 5 | Data Analysis | Calculate the initial reaction velocities for each MSTHA concentration. Plot the percentage of enzyme activity against the MSTHA concentration to determine the IC50 value. |

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify protein targets of MSTHA in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Quantitative Data Summary (Hypothetical)

As no quantitative data for the biological activity of MSTHA is currently available, the following table is a hypothetical representation of data that could be generated from the experiments described above.

Table 2: Hypothetical Quantitative Data for MSTHA Activity

| Assay | Target | Metric | Hypothetical Value |

| Enzyme Inhibition | Recombinant Human GAPDH | IC50 | 15 µM |

| Cell Viability | HCT116 Colon Cancer Cells | GI50 (72h) | 25 µM |

| STAT3 Luciferase Reporter | HEK293T Cells | IC50 | 10 µM |

Conclusion and Future Directions

The mechanism of action of this compound is likely centered on its ability to reversibly modify protein thiols, leading to the modulation of enzyme activity and cellular signaling pathways. While direct experimental evidence is currently lacking, the well-established chemistry of the methanethiosulfonate group provides a strong foundation for this hypothesis.

Future research should focus on validating this proposed mechanism through a combination of in vitro and cell-based assays. Key areas of investigation include:

-

Target Identification: Utilizing techniques like CETSA and activity-based protein profiling to identify the specific protein targets of MSTHA.

-

Pathway Analysis: Investigating the impact of MSTHA on key signaling pathways known to be regulated by redox modifications.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of MSTHA to understand the contribution of the hexanoic acid backbone and the methylsulfonylthio group to its biological activity.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the mechanism of action of this compound and evaluate its potential as a therapeutic agent or research tool.

References

- 1. scbt.com [scbt.com]

- 2. 6-(Methylsulfonyl) Hexyl Isothiocyanate: A Chemopreventive Agent Inducing Autophagy in Leukemia Cell Lines [mdpi.com]

- 3. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Unraveling MTS-Hexanoic Acid: A Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding of MTS-hexanoic acid, a molecule of significant interest in biochemical and pharmaceutical research. Through a detailed exploration of its chemical architecture, this document aims to furnish researchers with the foundational knowledge required for its effective application in experimental settings. This guide incorporates a summary of its key properties, detailed experimental protocols for its characterization, and visual diagrams to elucidate its interactions and experimental workflows.

Molecular Structure and Properties

MTS-hexanoic acid, systematically known as S-(6-oxohexyl) methanethiosulfonate, possesses a unique bifunctional structure that underpins its utility in bioconjugation and drug delivery research. It consists of a hexanoic acid moiety linked to a methanethiosulfonate (MTS) group. The MTS group is highly reactive towards thiol groups, such as those found in cysteine residues of proteins, forming a stable disulfide bond. The hexanoic acid portion provides a carboxylic acid handle that can be further modified or can influence the molecule's solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties of MTS-Hexanoic Acid

| Property | Value |

| Molecular Formula | C7H14O4S2 |

| Molecular Weight | 226.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

| Purity | ≥95% |

Bonding Analysis

The key to MTS-hexanoic acid's functionality lies in the specific nature of its chemical bonds. The sulfur-sulfur bond within the methanethiosulfonate group is the most reactive site, susceptible to nucleophilic attack by a thiol. This reaction, known as a thiol-disulfide exchange, results in the formation of a new disulfide bond with the target molecule and the release of methanethiosulfonate as a leaving group. The carbonyl group of the hexanoic acid provides a site for standard carboxylic acid chemistry, such as amidation or esterification, allowing for its conjugation to other molecules.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of MTS-hexanoic acid, providing a framework for its preparation and quality assessment in a laboratory setting.

Synthesis of MTS-Hexanoic Acid

The synthesis of MTS-hexanoic acid typically involves a two-step process starting from 6-bromohexanoic acid.

Step 1: Thiolation of 6-Bromohexanoic Acid

-

Dissolve 6-bromohexanoic acid in a suitable organic solvent, such as ethanol.

-

Add an excess of sodium thiosulfate (Na2S2O3).

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting intermediate is the sodium salt of 6-thiosulfatohexanoic acid.

Step 2: Methylation of the Thiosulfate Intermediate

-

Dissolve the crude sodium 6-thiosulfatohexanoate in water.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Stir the reaction at room temperature overnight.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, MTS-hexanoic acid, by column chromatography on silica gel.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃). The expected signals include a triplet corresponding to the methylene group adjacent to the carboxyl group, multiplets for the other methylene protons in the hexanoic acid chain, a triplet for the methylene group attached to the sulfur atom, and a singlet for the methyl group of the MTS moiety.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon, the methylene carbons of the hexanoic acid chain, and the methyl carbon of the MTS group.

Mass Spectrometry (MS):

-

Utilize electrospray ionization (ESI) in negative ion mode to determine the molecular weight of the compound. The expected [M-H]⁻ ion should be observed at m/z corresponding to the molecular weight minus one proton.

Application Workflow and Signaling Pathway Interaction

MTS-hexanoic acid is frequently employed as a linker molecule in various biochemical applications. Its ability to react with free thiols makes it an excellent tool for modifying proteins, peptides, and other biomolecules.

An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-((methylsulfonyl)thio)hexanoic acid, a bifunctional molecule with potential applications in chemical biology and drug development. Due to the limited direct research on this specific compound, this guide synthesizes information from available supplier data and draws on established knowledge of structurally related compounds, particularly methanethiosulfonates and hexanoic acid derivatives, to project its chemical reactivity, potential biological activity, and synthetic pathways.

Core Properties and Data Presentation

Publicly available data on this compound is primarily limited to its basic physicochemical properties. These are summarized in the table below for clear reference. The lack of extensive research means that quantitative biological data, such as IC50 values or kinetic parameters, are not currently available in the public domain.

| Property | Value | Source |

| CAS Number | 76078-72-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₁₄O₄S₂ | Chemical Supplier Catalogs |

| Molecular Weight | 226.31 g/mol | Chemical Supplier Catalogs |

| Appearance | Solid | Chemical Supplier Catalogs |

| Storage | Sealed in dry, room temperature | Chemical Supplier Catalogs |

| Purity | Typically ≥97% | Chemical Supplier Catalogs |

| Synonyms | 6-{[methyl(dioxido)sulfanyl]sulfanyl}hexanoic acid | Chemical Supplier Catalogs |

Experimental Protocols: A Proposed Synthetic Pathway

Stage 1: Synthesis of 6-Mercaptohexanoic Acid from 6-Bromohexanoic Acid

This method is a well-documented and reliable approach for the synthesis of 6-mercaptohexanoic acid.[1][2]

Materials:

-

6-Bromohexanoic acid

-

Thiourea

-

1,4-Dioxane or Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and 1.2-1.5 molar equivalents of thiourea in a suitable solvent such as 1,4-dioxane or ethanol.[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature for 4-8 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator. To the resulting isothiouronium salt intermediate, add an aqueous solution of hydrochloric acid and heat the mixture to facilitate hydrolysis to the thiol.

-

Extraction: Cool the mixture and extract the 6-mercaptohexanoic acid into an organic solvent such as dichloromethane.[2]

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-mercaptohexanoic acid, which typically presents as a yellow oil.[2]

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography to achieve higher purity.[3]

Stage 2: Synthesis of this compound

This step utilizes the reactivity of the thiol group of 6-mercaptohexanoic acid with a suitable methanesulfonylating agent. A common and effective method involves the use of methanesulfonyl chloride in the presence of a base.

Materials:

-

6-Mercaptohexanoic acid (from Stage 1)

-

Methanesulfonyl chloride (MsCl)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Stirring apparatus

-

Ice bath

Protocol:

-

Reaction Setup: Dissolve the purified 6-mercaptohexanoic acid in an anhydrous aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the solution to deprotonate the thiol group, forming a thiolate.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled reaction mixture with vigorous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Progression: Allow the reaction to proceed at low temperature for a specified period, monitoring its completion using TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Mechanism of Action and Biological Relevance

Methanethiosulfonate (MTS) reagents are well-known for their high specificity in reacting with the sulfhydryl (thiol) groups of cysteine residues in proteins.[4] This reaction, known as alkanethiolation, results in the formation of a disulfide bond.[4] The versatility of MTS reagents allows for their use in probing protein structure and function through a technique called site-directed cysteine accessibility mapping (SCAM).[4]

Given its methanethiosulfonate moiety, this compound is expected to exhibit similar reactivity towards cysteine residues. The hexanoic acid portion of the molecule provides a linker that could be used to conjugate other molecules or to influence the compound's solubility and pharmacokinetic properties.

The interaction with cysteine residues is a key mechanism for the biological activity of many compounds. For instance, S-methyl methanethiosulfonate (MMTS) is known to reversibly block cysteine and other sulfhydryl-containing molecules, which is useful for studying enzyme activation and protein function.[5] It has been demonstrated that MMTS can reversibly inhibit thiol-dependent enzymes and protect the thiol groups of redox-sensitive proteins from oxidation.[6]

Therefore, this compound could potentially be explored as:

-

A tool for chemical biology to probe the accessibility and function of cysteine residues in proteins.

-

A reversible inhibitor of enzymes with a cysteine in their active site.

-

A starting point for the development of targeted therapeutics, where the methanethiosulfonate group acts as a warhead to covalently modify a target protein.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 6-Mercaptohexanoic acid | 17689-17-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]

- 6. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Methylsulfonylthio Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of methylsulfonylthio compounds, a class of molecules demonstrating significant potential in various therapeutic areas. The document details their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

Methylsulfonylthio compounds and their derivatives have been investigated for a range of biological effects. The primary areas of interest include their ability to combat microbial infections, modulate inflammatory responses, and induce cytotoxicity in cancer cells.

Antimicrobial Activity

A notable biological activity of certain methylsulfonylthio-containing compounds is their efficacy against a spectrum of microbial pathogens. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species.

Table 1: Antimicrobial Activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides [1]

| Compound ID | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| 2a | 8-64 | 256-1024 | 64-128 |

| 2b | 8-64 | 128-1024 | 64-128 |

| 2c | 4-32 | 128-512 | 32-64 |

| 2d | 8-64 | 256-1024 | 64-128 |

| 2e | 8-64 | 256-1024 | 64-128 |

| 2f | 8-64 | 256-1024 | 64-128 |

Note: MIC values are presented as a range across various tested strains within each category.

Anti-inflammatory Activity

Methylsulfonylthio derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. For instance, certain 2-methylsulfanyl-[2][3]triazolo[1,5-a]quinazoline derivatives have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of 2-methylsulfanyl-[2][3]triazolo[1,5-a]quinazoline Derivatives

| Compound ID | NO Inhibition (%) | TNF-α Inhibition (%) | PGE2 Inhibition (%) |

| 1 | Moderate (50-70%) | Moderate | Low |

| 2 | Low (15-40%) | High | High |

| 3 | Moderate (50-70%) | High | High |

| 6 | Moderate (50-70%) | High | High |

| 7 | Low (15-40%) | High | High |

| 8 | Low (15-40%) | High | High |

| 25 | N/A | High | High |

Note: Inhibition percentages are relative to LPS-induced levels. "High" denotes significant inhibition, "Moderate" indicates a noticeable but lesser effect, and "Low" suggests minimal inhibition.

Anticancer Activity

The cytotoxic effects of methylsulfonylthio compounds against various cancer cell lines represent a significant area of research. These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting tumor cell proliferation.

Table 3: Cytotoxicity of 2-methylsulfanyl-[2][3]triazolo[1,5-a]quinazoline Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

| 13 | Hep-G2 (Hepatocellular Carcinoma) | 8.5 |

| 13 | HCT-116 (Colon Carcinoma) | 10.2 |

| 17 | Hep-G2 (Hepatocellular Carcinoma) | 9.1 |

| 17 | HCT-116 (Colon Carcinoma) | 11.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of methylsulfonylthio compounds' biological activities.

Synthesis of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides[1]

-

Starting Material: 1-methyl-4-aminoquinolinium-3-thiolates.

-

Reagent: Appropriate sulfonyl chloride.

-

Procedure: The 1-methyl-4-aminoquinolinium-3-thiolates are reacted with the corresponding sulfonyl chlorides in a suitable solvent.

-

Purification: The resulting 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides are purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the final compounds is confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Minimum Inhibitory Concentration (MIC) Assay[1]

-

Method: Broth microdilution method.

-

Microorganisms: A panel of Gram-positive bacteria (Staphylococcus aureus, Staphylococcus saprophyticus, Staphylococcus epidermidis, Micrococcus luteus, Enterococcus faecalis, Bacillus subtilis, Corynebacterium pseudodiphtericum), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Serratia marcescens, Citrobacter freundii, Pseudomonas aeruginosa), and the fungus Candida albicans.

-

Procedure: a. Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism with no compound) and negative (broth only) controls. d. Incubate the plates at an appropriate temperature and duration for microbial growth.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)[3]

-

Cell Lines: Human cancer cell lines such as Hep-G2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma).

-

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

Anti-inflammatory Assays in Macrophages[3]

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with LPS and various concentrations of the test compounds.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

TNF-α and PGE2: Quantify the levels of these cytokines in the cell culture supernatants using commercially available ELISA kits.

-

-

Data Analysis: Compare the levels of inflammatory mediators in cells treated with the compounds to those in cells treated with LPS alone to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The biological effects of methylsulfonylthio compounds are often mediated through their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and optimization.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some methylsulfonylthio compounds are attributed to their ability to suppress the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methylsulfonylthio compounds can interfere with this process, preventing NF-κB activation.

Inhibition of the NF-κB signaling pathway by a methylsulfonylthio compound.

Modulation of the PI3K/Akt/mTOR Pathway

The anticancer activity of certain sulfur-containing compounds can involve the modulation of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting key components of this pathway, methylsulfonylthio compounds can suppress tumor cell growth and induce apoptosis.

Modulation of the PI3K/Akt/mTOR pathway by a methylsulfonylthio compound.

Experimental Workflow Overview

A typical workflow for the preclinical evaluation of a novel methylsulfonylthio compound involves a series of in vitro and in vivo experiments to characterize its biological activity and mechanism of action.

General experimental workflow for evaluating methylsulfonylthio compounds.

Conclusion

Methylsulfonylthio compounds represent a versatile class of molecules with promising therapeutic potential across antimicrobial, anti-inflammatory, and anticancer applications. Their diverse biological activities, coupled with the ability to modulate key signaling pathways, make them attractive candidates for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to 6-((Methylsulfonyl)thio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery, history, and biological application of 6-((Methylsulfonyl)thio)hexanoic acid (CAS 76078-72-3) is limited. This guide has been compiled based on the known chemistry of its functional groups and data from structurally related compounds to provide a comprehensive technical overview of its probable synthesis, characteristics, and potential applications.

Executive Summary

This compound is a bifunctional organic compound featuring a terminal carboxylic acid and a methanethiosulfonate (MTS) group. The MTS moiety is a highly specific thiol-reactive group, while the carboxylic acid allows for further conjugation, typically to primary amines. This dual functionality makes it a potential tool in chemical biology and drug development as a crosslinking agent or a linker for bioconjugation. This document provides an overview of its chemical properties, a proposed synthesis protocol based on related compounds, and a discussion of its potential research applications.

Introduction and Inferred History

While the specific discovery of this compound is not well-documented in scientific literature, its development can be contextualized within the broader history of methanethiosulfonate reagents. The pioneering work of Dr. Arthur Karlin and his colleagues established MTS reagents as invaluable tools for protein chemistry.[1] These reagents are instrumental in the Substituted Cysteine Accessibility Method (SCAM), a technique used to probe the structure and function of proteins, particularly ion channels, by modifying cysteine residues.[2][3]

This compound, with its bifunctional nature, likely emerged as a derivative for more complex applications, such as tethering molecules to proteins or surfaces. Its six-carbon aliphatic chain provides a flexible spacer between the two functional groups. It is primarily available as a research chemical, indicating its use in specialized laboratory applications rather than as a widely studied bioactive molecule itself.[4][5][6]

Physicochemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 76078-72-3[4][5] |

| Molecular Formula | C₇H₁₄O₄S₂[4] |

| Molecular Weight | 226.31 g/mol [3] |

| Alternate Name | 6-methylsulfonylsulfanylhexanoic acid[4] |

| Functional Groups | Carboxylic Acid (-COOH), Methanethiosulfonate (-S-SO₂CH₃) |

| Physical Form | Solid[7] |

| Storage Temperature | Room Temperature (sealed in dry conditions)[7] |

Proposed Synthesis

Method 1: Nucleophilic Substitution of a Halo-Hexanoic Acid

This method involves the reaction of a 6-halo-hexanoic acid, such as 6-bromohexanoic acid, with a methanethiosulfonate salt.

Experimental Protocol:

-

Preparation of Starting Materials: 6-bromohexanoic acid can be synthesized from ε-caprolactone by reaction with dry hydrogen bromide gas.[5] Sodium methanethiosulfonate is commercially available.[8]

-

Reaction: Dissolve 6-bromohexanoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Add a slight molar excess of sodium methanethiosulfonate to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed Synthesis via Nucleophilic Substitution.

Method 2: Reaction of a Thiol with Methanesulfonyl Chloride

This approach utilizes 6-mercaptohexanoic acid as a precursor, which is then reacted with methanesulfonyl chloride.

Experimental Protocol:

-

Preparation of Starting Material: 6-mercaptohexanoic acid can be synthesized from 6-bromohexanoic acid by reaction with thiourea followed by hydrolysis.[9]

-

Reaction: Dissolve 6-mercaptohexanoic acid in a suitable solvent, such as dichloromethane or diethyl ether, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.

-

Addition of Reagent: Cool the solution in an ice bath and add methanesulfonyl chloride dropwise with stirring.

-

Reaction Conditions: Allow the reaction to proceed at 0 °C and then warm to room temperature, stirring for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The product can be purified by column chromatography.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 6-Mercaptohexanoic acid | 17689-17-7 [smolecule.com]

- 4. Synthesis and application of a new bifunctional amidination reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]

- 6. Automated carboxy-terminal sequence analysis of polypeptides containing C-terminal proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on 6-((Methylsulfonyl)thio)hexanoic acid

CAS Number: 76078-72-3

Disclaimer: Detailed technical information, including experimental protocols and biological activity, for 6-((Methylsulfonyl)thio)hexanoic acid is limited in publicly available scientific literature. This guide compiles the available data and provides context using information on the structurally related and well-studied compound, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), and general chemical principles.

Core Compound Information

This compound is a methanethiosulfonate derivative containing a hexanoic acid backbone.[1][2] Its structure suggests potential applications as a chemical intermediate in the synthesis of bioactive compounds and materials science, where the sulfonylthio functional group can be utilized for further chemical modifications.[3]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 76078-72-3 | [2][4] |

| Molecular Formula | C₇H₁₄O₄S₂ | [2][4] |

| Molecular Weight | 226.31 g/mol | [2] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment | [4] |

| InChI Key | FELVFSYUZJCULW-UHFFFAOYSA-N | [4] |

Safety and Handling

Safety information for this compound is summarized below. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [4] |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501 | [4] |

Experimental Protocols (Hypothetical)

Synthesis Workflow

A plausible synthetic route to this compound could involve the reaction of a 6-mercaptohexanoic acid derivative with a methylsulfonylating agent. The following diagram illustrates a general workflow for such a synthesis and subsequent purification.

Methodology Details:

-

Reaction Setup: 6-Mercaptohexanoic acid would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution would be cooled in an ice bath.

-

Addition of Reagents: A base (e.g., triethylamine or pyridine) would be added to deprotonate the thiol, followed by the slow addition of methanesulfonyl chloride.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture would be washed sequentially with dilute acid, water, and brine. The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel to yield the final product.

Characterization Protocols

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the methylsulfonyl group, the hexanoic acid chain, and the thioether linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the S=O stretches of the sulfonyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Biological Activity and Signaling Pathways (of a Related Compound)

There is no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of this compound. However, the structurally similar compound 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) , found in wasabi, is well-studied for its anti-inflammatory and chemopreventive properties.[6][7] The mechanisms of 6-MSITC may provide some insight into the potential, yet uninvestigated, biological roles of related sulfur-containing fatty acids.

6-MSITC has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress response, and cell survival.[7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular responses to a variety of external stimuli, including inflammation.[9] 6-MSITC has been shown to suppress the activation of all three major MAPK pathways (ERK, JNK, and p38), which in turn inhibits the expression of pro-inflammatory mediators like COX-2 and iNOS.[6][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 76078-72-3 [sigmaaldrich.com]

- 5. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]

- 6. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. 6-(Methylsulfinyl)hexyl isothiocyanate suppresses inducible nitric oxide synthase expression through the inhibition of Janus kinase 2-mediated JNK pathway in lipopolysaccharide-activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-((Methylsulfonyl)thio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-((Methylsulfonyl)thio)hexanoic acid. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure and outlines a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a carboxylic acid derivative containing a methylsulfonylthio functional group. Its structure suggests a molecule with both polar and nonpolar characteristics, which will influence its solubility in various solvents. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reagent in organic synthesis, as a potential therapeutic agent, or in the development of novel materials. Accurate solubility data is fundamental for designing appropriate formulations, purification methods, and delivery systems in pharmaceutical development.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound features:

-

A polar carboxylic acid group (-COOH) , which can participate in hydrogen bonding with protic solvents like water and alcohols.

-

A polar methylsulfonylthio group (-S(O)₂S-) , which contributes to the overall polarity of the molecule.

-

A nonpolar hexanoic acid backbone (a six-carbon chain) , which imparts hydrophobic character.

Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents can be made.

Data Presentation: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and methylsulfonylthio groups can form hydrogen bonds with the solvent. Solubility in water may be limited by the hydrophobic carbon chain. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can interact with the polar functional groups of the molecule through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | The nonpolar nature of these solvents will not effectively solvate the polar functional groups of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and may offer some solubility due to dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to provide accurate and reproducible quantitative solubility data.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination by the shake-flask method.

spectroscopic data for 6-((Methylsulfonyl)thio)hexanoic acid (NMR, IR, Mass Spec)

Spectroscopic Data for 6-((Methylsulfonyl)thio)hexanoic Acid: A Technical Guide

Introduction

This compound is a chemical compound with the molecular formula C₇H₁₄O₄S₂ and a molecular weight of 226.32 g/mol .[1][2] It belongs to the class of organic compounds containing a carboxylic acid and a thiosulfonate functional group. This guide provides a summary of predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for obtaining this data are also provided.

Note on Data Availability: As of the latest search, publicly accessible experimental spectroscopic data (NMR, IR, Mass Spec) for this compound is not available. The data presented in this guide is therefore predicted based on the known chemical structure and standard spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns for similar functional groups.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~3.4 | Singlet | 3H | -SO₂CH₃ |

| ~3.1 | Triplet | 2H | -S-CH₂- |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

| ~1.7-1.8 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

| ~1.4-1.5 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~50 | -SO₂CH₃ |

| ~40 | -S-CH₂- |

| ~34 | -CH₂-COOH |

| ~28 | -CH₂- |

| ~27 | -CH₂- |

| ~24 | -CH₂- |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2850-2960 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1310, ~1130 | Strong | S=O stretch (Sulfonyl) |

| ~1410 | Medium | C-H bend (Aliphatic) |

| ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 226 | [M]⁺ (Molecular Ion) |

| 147 | [M - SO₂CH₃]⁺ |

| 115 | [M - COOH - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 16 or 32 scans.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

b. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][6]

-

Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[5]

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).[6]

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[4][7]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For GC-MS analysis of a carboxylic acid, derivatization (e.g., silylation) might be necessary to increase volatility.[9]

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via liquid chromatography (LC) or direct infusion.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A full scan mass spectrum is recorded over a relevant mass range (e.g., m/z 50-500).

-

-

Data Processing: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 76078-72-3 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Mercaptohexanoic Acid

A note on the nomenclature "MTS-hexanoic acid": Publicly available scientific literature and chemical databases do not contain information on a compound explicitly named "MTS-hexanoic acid." The abbreviation "MTS" can have multiple meanings in a chemical context, with "Methanethiosulfonate" being a plausible interpretation. However, no thermodynamic or experimental data could be retrieved for a methanethiosulfonate derivative of hexanoic acid. This guide will, therefore, focus on the well-characterized and closely related compound, 6-mercaptohexanoic acid (6-MHA) , which features a thiol group, a potential precursor or related structure to a hypothetical "MTS" derivative.

This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols, and key applications of 6-mercaptohexanoic acid, targeting researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₂S | [1][2] |

| Molecular Weight | 148.22 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.0715 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4846 | [2] |

| Boiling Point | 273.05 °C | [3] |

| Storage Temperature | -20°C | [2] |

| pKa | Predicted: 4.74 ± 0.10 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 6-mercaptohexanoic acid are crucial for its application in research and development.

Synthesis of 6-Mercaptohexanoic Acid

A common method for the synthesis of 6-mercaptohexanoic acid involves the reaction of 6-bromohexanoic acid with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Experimental Workflow for Synthesis via Thiol Addition:

Caption: A generalized workflow for the synthesis of 6-mercaptohexanoic acid.

Methodology:

-

Reaction Setup: 6-bromohexanoic acid is dissolved in a suitable solvent, such as ethanol, in a reaction vessel. An excess of sodium hydrosulfide is then added.

-

Reaction Conditions: The reaction mixture is stirred and heated under reflux for several hours under an inert atmosphere to prevent oxidation of the thiol.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and thiolate groups.

-

Purification: The product is extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure 6-mercaptohexanoic acid.

Chemical Reactivity and Signaling Pathways

The dual functionality of 6-mercaptohexanoic acid, possessing both a thiol and a carboxylic acid group, dictates its chemical reactivity and its utility in various applications, particularly in the functionalization of surfaces and biomolecules.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

The thiol group of 6-MHA has a strong affinity for gold surfaces, leading to the spontaneous formation of well-ordered self-assembled monolayers (SAMs). This is a cornerstone application in nanotechnology and biosensor development.

Caption: The process of self-assembly of 6-MHA on a gold substrate.

Bioconjugation via the Carboxylic Acid Group

The terminal carboxylic acid group of 6-MHA provides a versatile handle for the covalent attachment of biomolecules, such as proteins, peptides, and nucleic acids. This is typically achieved through carbodiimide chemistry.

Caption: A typical bioconjugation scheme involving 6-MHA.

Conclusion

While a detailed thermodynamic profile of "MTS-hexanoic acid" remains elusive due to the ambiguity of its structure and lack of available data, this guide provides a thorough overview of the physicochemical properties and reactivity of the closely related and scientifically significant compound, 6-mercaptohexanoic acid. The unique bifunctional nature of 6-MHA makes it an invaluable tool in surface science, nanotechnology, and biotechnology, enabling the development of advanced materials and diagnostic platforms. Further research into the thermodynamic properties of 6-MHA and its derivatives would undoubtedly contribute to a deeper understanding of their behavior and expand their application landscape.

References

potential research areas for 6-((Methylsulfonyl)thio)hexanoic acid

An In-depth Technical Guide to Potential Research Areas for 6-((Methylsulfonyl)thio)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sulfur-containing organic compound with the chemical formula C7H14O4S2 and a molecular weight of 226.31 g/mol . Structurally, it is a derivative of hexanoic acid featuring a methylsulfonylthio functional group. This compound belongs to the class of methanethiosulfonates (MTS), which are known for their reactivity with thiol groups in proteins. While specific research on this compound is limited, its structural features suggest several promising avenues for investigation in drug discovery and development. This guide outlines potential research areas, proposes hypothetical experimental protocols, and visualizes potential signaling pathways and workflows to stimulate further scientific inquiry into this molecule.

Core Physicochemical Properties

A summary of the basic properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 76078-72-3 | |

| Molecular Formula | C7H14O4S2 | |

| Molecular Weight | 226.31 g/mol | |

| Alternate Name | 6-methylsulfonylsulfanylhexanoic acid | |

| Functional Class | Methanethiosulfonate derivative |

Potential Research Areas